Sulfide, bis(2-(2-naphthoxy)ethyl)

Description

Contextual Significance of Organosulfur Ethers in Advanced Chemical Research

Organosulfur compounds, a diverse class of molecules containing at least one carbon-sulfur bond, hold a significant position in modern chemical science. taylorandfrancis.comwikipedia.org Among these, organosulfur ethers, also known as thioethers or sulfides, are characterized by a C-S-C linkage and have garnered considerable attention for their wide-ranging applications. jmchemsci.comlibretexts.org These compounds are integral to medicinal chemistry, with many exhibiting a broad spectrum of biological activities that have been leveraged in the development of pharmaceuticals. taylorandfrancis.com The presence of the sulfur atom can influence a molecule's polarity, lipophilicity, and metabolic stability, making it a key functional group in drug design.

Beyond the pharmaceutical realm, organosulfur ethers are valuable intermediates and building blocks in organic synthesis. cardiff.ac.uk They are utilized in the creation of complex natural products and advanced materials. The unique reactivity of the sulfide (B99878) bond allows for a variety of chemical transformations, further expanding their synthetic utility. wikipedia.org The development of green and sustainable methods for the synthesis of organosulfur compounds is an active area of research, reflecting their importance across various chemical industries. cardiff.ac.ukacs.org

Structural Framework and Precise Nomenclature for Bis(2-(2-naphthoxy)ethyl) Sulfide

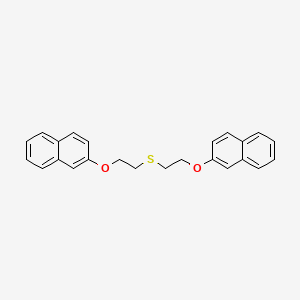

The chemical compound at the center of this discussion is formally identified as Sulfide, bis(2-(2-naphthoxy)ethyl). Its structure consists of a central sulfide (thioether) group linking two ethyl chains, each of which is terminated by a 2-naphthoxy group. The naphthoxy moiety is a naphthalene (B1677914) ring connected via an ether linkage.

A systematic name for this compound is 2-[2-(2-naphthalen-2-yloxyethylsulfanyl)ethoxy]naphthalene. molbase.com The key structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| CAS Number | 40709-79-3 molbase.com |

| Molecular Formula | C24H22O2S molbase.com |

| Molecular Weight | 374.495 g/mol molbase.com |

Overview of Prior Academic Research on Related Naphthoxy and Sulfide Derivatives

While specific research on Sulfide, bis(2-(2-naphthoxy)ethyl) is not extensively documented in publicly available literature, a significant body of work exists for related naphthoxy and sulfide derivatives.

Naphthoxy Derivatives: Research into naphthoxy derivatives has revealed a range of interesting chemical and biological properties. For instance, substituted naphthoxy-phthalonitrile derivatives have been synthesized and investigated for their antimicrobial properties and their ability to interact with DNA. nih.govdntb.gov.ua These studies often involve multi-step synthetic pathways and detailed characterization using various spectroscopic techniques. nih.gov The findings from such research indicate that the naphthyl group can be a key pharmacophore, with its biological activity being tunable through the introduction of different substituents. ijpsjournal.comekb.eg

Sulfide Derivatives: The broader class of sulfide derivatives has been the subject of extensive scholarly inquiry. Thioethers are known to be important in various biological processes and have been incorporated into a number of therapeutic agents. jmchemsci.com Research has also focused on the synthesis of novel sulfide-containing compounds. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) has been identified as a potent and selective inhibitor of glutaminase, an enzyme implicated in cancer metabolism. nih.gov The synthesis of such complex molecules often involves the alkylation of thiols. wikipedia.org Furthermore, studies on simpler sulfides, such as diethyl sulfide, contribute to a fundamental understanding of the properties and reactivity of the C-S-C linkage. wikipedia.org

Scope and Objectives of Scholarly Inquiry for Bis(2-(2-naphthoxy)ethyl) Sulfide

Given the absence of dedicated research on Sulfide, bis(2-(2-naphthoxy)ethyl), there are numerous potential avenues for future scholarly inquiry. The primary objectives of such research would be to synthesize and characterize the compound, and to subsequently investigate its chemical and physical properties, as well as its potential applications.

Key areas for future research could include:

Synthesis and Characterization: Developing an efficient and scalable synthesis for Sulfide, bis(2-(2-naphthoxy)ethyl) would be a crucial first step. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Activity Screening: Drawing inspiration from related naphthoxy and sulfide derivatives, a key objective would be to screen the compound for a range of biological activities. This could include testing its efficacy as an antimicrobial, antifungal, or antiviral agent. Furthermore, its potential as an anticancer agent could be explored, for example, by investigating its ability to inhibit specific enzymes or interact with DNA.

Materials Science Applications: The presence of the large, aromatic naphthyl groups suggests that Sulfide, bis(2-(2-naphthoxy)ethyl) could have interesting properties for materials science. Research could focus on its potential use in the development of organic semiconductors, fluorescent materials, or as a component in novel polymers.

Coordination Chemistry: The sulfur and oxygen atoms in the molecule could act as coordination sites for metal ions. Investigating the formation and properties of metal complexes with this ligand could lead to new catalysts or functional materials.

Properties

CAS No. |

40709-79-3 |

|---|---|

Molecular Formula |

C24H22O2S |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

2-[2-(2-naphthalen-2-yloxyethylsulfanyl)ethoxy]naphthalene |

InChI |

InChI=1S/C24H22O2S/c1-3-7-21-17-23(11-9-19(21)5-1)25-13-15-27-16-14-26-24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2 |

InChI Key |

DVPHHWUIZPNFQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCSCCOC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 2 Naphthoxy Ethyl Sulfide and Analogues

Retrosynthetic Analysis of Bis(2-(2-naphthoxy)ethyl) Sulfide (B99878)

A retrosynthetic analysis of the target molecule reveals two primary disconnection points that guide the synthetic strategy. The most logical disconnections are at the carbon-sulfur bonds of the thioether and the carbon-oxygen bonds of the naphthyl ethers.

Disconnection of C-S Bonds: Breaking the two C-S bonds suggests a convergent synthesis. This pathway points to a sulfur nucleophile, such as sodium sulfide (Na₂S), and two equivalents of an electrophilic 2-(2-naphthoxy)ethyl derivative, typically a halide like 2-(2-naphthoxy)ethyl bromide. Alternatively, it could involve the dimerization of a 2-(2-naphthoxy)ethanethiol intermediate.

Disconnection of C-O Bonds: Cleaving the ether linkages points to 2-naphthol (B1666908) as a key starting material and a suitable dielectrophile, such as bis(2-chloroethyl) sulfide. This approach assembles the thioether backbone first, followed by the attachment of the naphthoxy moieties.

These two approaches form the basis for the synthetic methodologies discussed below.

Carbon-Sulfur Bond Construction Strategies in Ethylene (B1197577) Linkers

The formation of the C-S-C linkage is central to the synthesis of bis(2-(2-naphthoxy)ethyl) sulfide. Several established methods are available for constructing thioethers.

The most direct and classical method for forming symmetrical sulfides is the dialkylation of an inorganic sulfide with an alkyl halide. In this case, sodium sulfide can be reacted with two equivalents of a 2-(2-naphthoxy)ethyl halide. The reaction proceeds via a double nucleophilic substitution (S_N2) mechanism.

Reaction Scheme: 2-Naphthol + 2-Chloroethanol → 2-(2-Naphthoxy)ethanol 2-(2-Naphthoxy)ethanol + Thionyl Chloride (SOCl₂) → 2-(2-Naphthoxy)ethyl Chloride 2 [2-(2-Naphthoxy)ethyl Chloride] + Na₂S → Sulfide, bis(2-(2-naphthoxy)ethyl)

This method is straightforward but requires the prior synthesis of the electrophilic naphthoxyethyl precursor.

Transition-metal catalysis offers powerful methods for C–S bond formation, often under milder conditions than traditional methods. nih.gov Palladium, copper, and nickel are the most common metals employed. nih.govrsc.orgrsc.org These reactions typically couple thiols with aryl or vinyl halides. nih.gov While the target molecule contains alkyl-sulfur bonds, these catalytic systems are crucial for synthesizing a wide range of thioether analogues, particularly those with aryl-sulfur bonds.

Palladium-catalyzed reactions, first reported by Migita and later advanced by Buchwald and others, are highly efficient for coupling thiols and aryl halides. rsc.orgnih.gov Copper-catalyzed systems are also widely used, and nickel catalysts are effective for coupling with alkyl Grignard reagents. rsc.org

Table 1: Comparison of Catalytic Systems for C-S Cross-Coupling

| Catalyst System | Substrates | Typical Conditions | Advantages |

|---|---|---|---|

| Palladium-based | Aryl/vinyl halides, thiols | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., DiPPF), base | High efficiency, broad substrate scope nih.gov |

| Copper-based | Aryl halides, thiols | Cu catalyst (e.g., CuI), base, often high temperatures | Cost-effective, good for C-H functionalization rsc.org |

| Nickel-based | Aryl thioethers, alkyl Grignards | Ni catalyst (e.g., NiCl₂(dppp)) | Cleavage of C-S bonds for further functionalization rsc.org |

| Metal-free, light-promoted | Aryl iodides, thiols | Visible light, no catalyst needed in some cases | Avoids transition metals, mild conditions nih.gov |

Thiourea (B124793) serves as an odorless and stable sulfur source for the synthesis of thiols and, subsequently, symmetrical thioethers. tandfonline.comyoutube.com The process involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt. youtube.comresearchgate.net This salt is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol. The in-situ generated thiol can then react with a second equivalent of the alkyl halide to form the symmetrical sulfide.

This method avoids the direct handling of volatile and malodorous thiols. tandfonline.com The reaction can be performed in a one-pot manner, enhancing its efficiency. tandfonline.com

Reaction Scheme:

2-(2-Naphthoxy)ethyl Halide + (NH₂)₂CS → Isothiouronium Salt

Isothiouronium Salt + Base (e.g., NaOH) → 2-(2-Naphthoxy)ethanethiol

2-(2-Naphthoxy)ethanethiol + 2-(2-Naphthoxy)ethyl Halide → Sulfide, bis(2-(2-naphthoxy)ethyl)

A study on thiourea-mediated synthesis reported good to excellent yields for various symmetrical thioethers, demonstrating the robustness of this method. researchgate.net

Modern organic synthesis seeks to expand the range of substrates beyond traditional alkyl halides to form C-S bonds. One such advanced methodology involves the use of organoboronic esters, which can be activated and reacted with thiolsulfonates under copper catalysis. organic-chemistry.org Another emerging area is visible-light-driven, metal-free C-S cross-coupling, which often proceeds through the formation of an electron donor-acceptor (EDA) complex between a thiolate and an aryl halide. nih.govacs.org These methods offer new pathways for C-S bond formation with different functional group tolerances and reaction conditions.

Ether Linkage Formation Pathways in Naphthoxy Moieties

The synthesis of the ether linkages in bis(2-(2-naphthoxy)ethyl) sulfide is most commonly achieved via the Williamson ether synthesis. libretexts.org This classical S_N2 reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.org

For the target molecule, this involves the reaction of 2-naphthol with a suitable electrophile.

Reaction Scheme (based on the C-O disconnection): 2-Naphthol + Base (e.g., NaOH, K₂CO₃) → Sodium 2-naphthoxide 2 [Sodium 2-naphthoxide] + Bis(2-chloroethyl) sulfide → Sulfide, bis(2-(2-naphthoxy)ethyl)

The efficiency of the Williamson synthesis is highest when using primary alkyl halides, as is the case here, minimizing competing elimination reactions.

Alternative methods for ether synthesis include reductive etherification, which involves the condensation of an alcohol with a carbonyl compound in the presence of a reducing agent. organic-chemistry.org However, for the specific structure of the target molecule, the Williamson synthesis remains the most direct and widely applicable method.

Williamson Ether Synthesis Analogues for Naphthoxy Incorporation

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org In the context of synthesizing bis(2-(2-naphthoxy)ethyl) sulfide, this method is highly applicable.

The synthesis begins with the deprotonation of 2-naphthol (also known as β-naphthol) using a strong base, such as sodium hydroxide, to form the sodium 2-naphthoxide ion. wvu.edu This naphthoxide ion is a potent nucleophile. The electrophile in this synthesis would be bis(2-chloroethyl) sulfide (mustard gas) or a similar halogenated dialkyl sulfide. The naphthoxide ion then attacks the electrophilic carbon atoms of the bis(2-haloethyl) sulfide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide ions to form the desired ether linkages. wikipedia.org

For this SN2 reaction to be efficient, primary alkyl halides are preferred as the electrophile, as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.comwikipedia.org Since bis(2-chloroethyl) sulfide is a primary alkyl halide, it serves as an excellent substrate for this synthesis. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or polar aprotic solvents like DMSO. masterorganicchemistry.comwvu.edu

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Product | Reaction Type |

| 2-Naphthol | bis(2-chloroethyl) sulfide | Sodium Hydroxide (NaOH) | Sulfide, bis(2-(2-naphthoxy)ethyl) | Williamson Ether Synthesis (SN2) |

Coupling Reactions Involving Naphthols and Halogenated Ethyl Precursors

Coupling reactions provide an alternative route for the synthesis. This strategy involves reacting a naphthol derivative with a suitable halogenated precursor, often catalyzed by a transition metal. researchgate.net While many coupling reactions involving 2-naphthol aim to form C-C bonds to create binaphthol (BINOL) derivatives, the principles can be adapted for C-O bond formation. rsc.orgunits.it

One potential pathway involves the reaction of 2-naphthol with a pre-formed sulfide core that has been activated, for example, bis(2-bromoethyl) sulfide. The regiochemistry of 2-naphthol is well-documented, with electrophilic attack characteristically occurring at the 1-position. wikipedia.org However, for ether synthesis, the reaction occurs at the hydroxyl group.

Alternatively, a derivative of 2-naphthol, such as 2-(2-haloethoxy)naphthalene, could be synthesized first. This intermediate would then be coupled with a sulfur source, like sodium sulfide (Na₂S), in a nucleophilic substitution reaction to form the central sulfide linkage. This approach breaks the synthesis into two distinct steps: etherification followed by thiolation.

Multi-Step Synthetic Sequences and Optimization Strategies

Industrial and laboratory syntheses often rely on multi-step sequences that are optimized for yield, purity, and efficiency. syrris.jp For a molecule like bis(2-(2-naphthoxy)ethyl) sulfide, this involves the careful preparation of key intermediates.

Stepwise Synthesis of Intermediate Precursors

Synthesis of bis(2-mercaptoethyl) sulfide:

Step 1 (Salification): Thiodiglycol is reacted with thiourea.

Step 2 (Hydrolysis): The resulting intermediate is hydrolyzed under alkaline conditions.

Once the bis(2-mercaptoethyl) sulfide is obtained, it can be reacted with a 2-naphthol derivative that has a suitable leaving group on the ethyl chain, such as 2-(2-bromoethoxy)naphthalene, to form the final product.

Exploration of Green Chemistry Principles in Synthetic Protocols

Modern chemical synthesis places a strong emphasis on sustainability through the principles of green chemistry. wjpmr.comnih.gov These principles include waste prevention, maximizing atom economy, and using less hazardous chemicals and safer solvents. nih.gov

In the synthesis of naphthol-based compounds, several green protocols have been explored. These include the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. arabjchem.org For instance, multicomponent reactions involving 2-naphthol have been developed that are atom-economic and efficient. fardapaper.ir

Applying these principles to the synthesis of bis(2-(2-naphthoxy)ethyl) sulfide could involve:

Catalysis: Using recyclable, non-toxic catalysts instead of stoichiometric reagents. Laccase, a type of enzyme, has been used for C-S bond formation in the synthesis of naphthoquinone derivatives, highlighting the potential for biocatalysis. researchgate.net

Alternative Energy Sources: Employing microwave-assisted heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. wjpmr.comarabjchem.org

Safer Solvents: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. nih.gov The synthesis of 1-amidoalkyl-2-naphthols has been successfully demonstrated under solvent-free conditions using a biodegradable catalyst. arabjchem.org

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Waste Prevention | Utilize one-pot or multicomponent reactions. fardapaper.ir | Reduces intermediate isolation steps and solvent waste. |

| Atom Economy | Design synthetic routes where most atoms from reactants are incorporated into the final product. | Minimizes by-product formation. |

| Safer Solvents | Replace traditional organic solvents with water or perform solvent-free reactions. nih.govarabjchem.org | Reduces environmental pollution and health hazards. |

| Energy Efficiency | Use microwave irradiation or conduct reactions at ambient temperature. wjpmr.comrsc.org | Lowers energy consumption and costs. |

| Use of Catalysis | Employ recyclable or biodegradable catalysts, such as enzymes or acid-supported catalysts. arabjchem.orgresearchgate.net | Improves efficiency and reduces waste from stoichiometric reagents. |

Strategic Derivatization Approaches for Bis(2-(2-naphthoxy)ethyl) Sulfide

Derivatization of the parent molecule can be used to modify its properties for various applications. The most accessible sites for chemical modification are the naphthoxy moieties.

Chemical Modifications at the Naphthoxy Moieties

The naphthalene (B1677914) ring system of the 2-naphthol unit is electron-rich and susceptible to electrophilic aromatic substitution. wikipedia.orgfardapaper.ir The hydroxyl (ether) group at the 2-position directs incoming electrophiles primarily to the 1-position. wikipedia.org This allows for a range of chemical modifications.

Halogenation: The naphthyl rings can be brominated or chlorinated using appropriate reagents. Halogenated naphthalenes are valuable intermediates for further functionalization, such as in palladium-catalyzed cross-coupling reactions. nih.gov

Nitration: Reaction with nitrating agents can introduce nitro groups onto the naphthalene rings, which can subsequently be reduced to form amino groups, opening pathways to a wide variety of other derivatives.

Acylation and Alkylation: Friedel-Crafts type reactions can introduce acyl or alkyl groups, further modifying the steric and electronic properties of the molecule.

Oxidative Coupling: Although this typically involves the coupling of two 2-naphthol molecules to form BINOL, it is conceivable that intramolecular or intermolecular oxidative coupling could be induced under specific conditions, potentially leading to more complex polycyclic structures. rsc.orgacs.org

These derivatization reactions provide a toolbox for fine-tuning the structure of bis(2-(2-naphthoxy)ethyl) sulfide, enabling the synthesis of a library of related compounds with diverse properties.

Functionalization and Derivatization at the Ethylene Linkers

The synthesis of analogues of complex molecules like bis(2-(2-naphthoxy)ethyl) sulfide is a common strategy for structure-activity relationship (SAR) studies. For similar compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), the generation of analogues has been a key approach to improving properties like potency and solubility. nih.gov In these studies, modifications often focus on the terminal aromatic moieties rather than the core ethyl sulfide linker.

Direct functionalization of the ethylene linkers in the pre-formed bis(2-(2-naphthoxy)ethyl) sulfide molecule is challenging due to the relative inertness of the C-H bonds on the ethylene chain compared to other sites in the molecule. Therefore, derivatization is more practically achieved by employing functionalized starting materials in the initial synthesis.

Strategies for synthesizing analogues with modified linkers would typically involve:

Use of Functionalized Ethylene Oxide Precursors: The synthesis could start with a substituted ethylene oxide or a 2-substituted ethanolamine, which is then converted to a corresponding 2-substituted-2-bromoethyl intermediate. This functionalized intermediate can then be reacted with 2-naphthol and a sulfur source.

Alkylation with Functionalized Electrophiles: An alternative approach involves the reaction of 2-naphthol with an electrophile containing a pre-functionalized ethylene chain, such as X-CH(R)-CH(R')-Y, where R and R' are desired functional groups and X and Y are leaving groups.

While specific examples of functionalizing the ethylene linkers of bis(2-(2-naphthoxy)ethyl) sulfide are not extensively documented, the principles of organic synthesis allow for these hypothetical pathways. Research on the synthesis of alkynyl-functionalized polyethers through the copolymerization of monomers like glycidyl (B131873) 3-butynyl ether with ethylene oxide demonstrates the feasibility of incorporating functionality into ether linkages. rsc.org Similarly, methods for creating complex heterocyclic structures through reactions involving substituted ethylene units, such as the synthesis of bis(triflyl)ethylated isocoumarins, highlight advanced strategies for C-C bond formation and functionalization on an ethylene core. acs.org

Controlled Oxidation of the Sulfide Moiety to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in bis(2-(2-naphthoxy)ethyl) sulfide is susceptible to oxidation, which can be precisely controlled to yield either the corresponding sulfoxide or sulfone. This stepwise oxidation offers a direct route to two distinct classes of analogues with altered polarity, hydrogen bonding capacity, and steric profiles. The selective oxidation of sulfides is a well-established transformation in organic chemistry, with numerous reagents and protocols available. nih.gov

The general transformation is as follows: Sulfide → Sulfoxide → Sulfone

Achieving selectivity is paramount. Over-oxidation of the sulfide directly to the sulfone can occur if reaction conditions are not carefully managed, while stopping at the sulfoxide stage requires milder conditions or a stoichiometric amount of the oxidant. nih.gov

Transition-Metal-Free Oxidation with Hydrogen Peroxide

A straightforward and environmentally benign method for the selective oxidation of sulfides to sulfoxides involves using hydrogen peroxide (H₂O₂) in glacial acetic acid. mdpi.com This system operates under mild, transition-metal-free conditions and demonstrates high selectivity for sulfoxide formation with excellent yields. nih.govmdpi.com The procedure typically involves stirring the sulfide with H₂O₂ in acetic acid at room temperature. mdpi.com

The table below, based on data for the oxidation of various sulfides, illustrates the effectiveness of this method.

Table 1: Oxidation of Various Sulfides to Sulfoxides using H₂O₂ in Acetic Acid Data sourced from general methodologies for sulfide oxidation. mdpi.com

| Sulfide Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| Diphenyl sulfide | 3.0 | 98 |

| Dibenzyl sulfide | 2.5 | 99 |

| Methyl phenyl sulfide | 2.5 | 98 |

| Allyl phenyl sulfide | 2.5 | 96 |

Controlled Oxidation with Urea-Hydrogen Peroxide (UHP)

Urea-hydrogen peroxide (UHP) is a stable, inexpensive, and easy-to-handle solid oxidant that provides excellent control over the oxidation state of sulfur. beilstein-journals.org By carefully tuning the stoichiometry of UHP and the reaction temperature, one can selectively produce either the sulfoxide or the sulfone. This method has been successfully applied to complex molecules like thioglycosides, demonstrating its broad applicability. Typically, using 1.5 equivalents of UHP at a moderate temperature (e.g., 60 °C) favors the formation of the sulfoxide, whereas increasing the amount of UHP to 2.5 equivalents and raising the temperature (e.g., 80 °C) drives the reaction to completion to form the sulfone. beilstein-journals.org

The table below showcases the precise control offered by the UHP/acetic acid system in the oxidation of thioglycosides, a methodology directly applicable to bis(2-(2-naphthoxy)ethyl) sulfide.

Table 2: Selective Oxidation of Thioglycosides using Urea-Hydrogen Peroxide (UHP) Data adapted from findings on selective oxidation methodologies. beilstein-journals.org

| Substrate | Sulfoxide Synthesis (1.5 equiv UHP, 60 °C) | Sulfone Synthesis (2.5 equiv UHP, 80 °C) | ||

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (h) | Yield (%) | |

| Phenyl 1-thio-β-D-glucopyranoside tetraacetate | 2.0 | 92 | 10.0 | 93 |

| Benzyl 1-thio-β-D-glucopyranoside tetraacetate | 2.0 | 87 | 10.0 | 90 |

| Ethyl 1-thio-β-D-glucopyranoside tetraacetate | 2.0 | 90 | 10.0 | 92 |

| Allyl 1-thio-β-D-glucopyranoside | 2.0 | 89 | 8.0 | 91 |

Catalytic Oxidation Methods

For enhanced efficiency and sustainability, various catalytic systems have been developed. These methods often use H₂O₂ as the terminal oxidant in conjunction with a catalyst that can be recycled and reused. organic-chemistry.orgmdpi.com

Titanium Complexes: Titanium isopropoxide complexes have been shown to efficiently catalyze the oxidation of sulfides to sulfoxides at room temperature within 30 minutes using aqueous H₂O₂. nih.gov

Tungstate (B81510) Catalysts: A recyclable silica-based tungstate catalyst effectively promotes the selective oxidation of sulfides to either sulfoxides or sulfones with H₂O₂ at room temperature. organic-chemistry.org

Dendritic Hybrids: A dendritic phosphomolybdate hybrid has been used as a catalyst with H₂O₂ in ethanol, providing an environmentally friendly system that can be tuned for either sulfoxide or sulfone production by adjusting the temperature. mdpi.com

These diverse methodologies provide a robust toolkit for the synthesis of sulfoxide and sulfone analogues of bis(2-(2-naphthoxy)ethyl) sulfide, enabling the fine-tuning of its molecular properties for various applications.

Advanced Spectroscopic and Structural Elucidation of Bis 2 2 Naphthoxy Ethyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: Chemical Shift Analysis and Coupling Constants

A ¹H NMR spectrum of Sulfide (B99878), bis(2-(2-naphthoxy)ethyl) would be expected to reveal distinct signals for the protons on the naphthyl rings and the ethyl bridges. The aromatic protons of the two naphthalene (B1677914) moieties would likely appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, with complex splitting patterns due to spin-spin coupling between adjacent protons. The protons of the two equivalent ethyl groups (-O-CH2-CH2-S-) would exhibit characteristic triplet signals. The protons closer to the oxygen atoms (-O-CH2-) would be expected at a more downfield chemical shift compared to the protons adjacent to the sulfur atom (-CH2-S-). The integration of these signals would confirm the number of protons in each unique chemical environment.

Hypothetical ¹H NMR Data for Sulfide, bis(2-(2-naphthoxy)ethyl)

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) |

| Naphthyl-H | 7.0 - 8.0 | Multiplet | - |

| -O-CH₂- | 4.3 - 4.5 | Triplet | 6-7 |

| -CH₂-S- | 3.0 - 3.2 | Triplet | 6-7 |

This table is based on theoretical predictions and is for illustrative purposes only, pending the availability of experimental data.

Carbon (¹³C) NMR Spectroscopy: Structural Insights from Carbon Environments

The ¹³C NMR spectrum would provide complementary information by revealing the number of unique carbon environments in the molecule. The spectrum for Sulfide, bis(2-(2-naphthoxy)ethyl) would be expected to show distinct signals for the carbon atoms of the naphthalene rings, including the quaternary carbons, as well as the two different types of methylene (B1212753) carbons in the ethyl bridges (-O-CH₂- and -CH₂-S-). The chemical shifts of these carbons would be indicative of their electronic environment.

Hypothetical ¹³C NMR Data for Sulfide, bis(2-(2-naphthoxy)ethyl)

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| Naphthyl-C (Aromatic) | 110 - 160 |

| -O-CH₂- | 65 - 75 |

| -CH₂-S- | 30 - 40 |

This table is based on theoretical predictions and is for illustrative purposes only, pending the availability of experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the two methylene groups in the ethyl bridge.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the methylene proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connection between the ethyl groups and the naphthoxy moieties, as well as the linkage of the ethyl groups to the central sulfur atom.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of Sulfide, bis(2-(2-naphthoxy)ethyl). This precise mass measurement would allow for the unambiguous confirmation of its elemental composition, C24H22O2S, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways

Electrospray ionization is a soft ionization technique that is well-suited for analyzing moderately polar and large molecules, often producing intact molecular ions. In the case of Sulfide, bis(2-(2-naphthoxy)ethyl), ESI-MS would likely generate the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. The analysis of the fragmentation pattern of these ions in the mass spectrometer (MS/MS) would provide further structural information. Expected fragmentation pathways could include the cleavage of the ether or thioether bonds, leading to the formation of characteristic fragment ions corresponding to the naphthoxy and ethyl sulfide moieties.

Spectroscopic and Structural Data for Bis(2-(2-naphthoxy)ethyl) Sulfide Currently Unavailable in Public Databases

A comprehensive search of scientific literature and crystallographic databases has revealed a significant lack of publicly available experimental data for the chemical compound Sulfide, bis(2-(2-naphthoxy)ethyl) (CAS No. 40709-79-3). Despite targeted searches for its infrared (IR) spectrum, X-ray crystallographic information, and potential chiroptical properties, no specific data for this molecule could be retrieved.

The requested article, intended to focus on the "," is contingent on the availability of such detailed experimental findings. The outlined sections, including the identification of key functional groups by IR spectroscopy and the determination of its solid-state molecular architecture via X-ray crystallography, require specific data points that are not present in the accessed scientific databases.

Searches were conducted to locate any synthesis and characterization studies that might include the necessary spectroscopic information. Furthermore, prominent crystallographic databases such as the Crystallography Open Database and the Cambridge Structural Database were queried without yielding any structural information for this specific compound. crystallography.netcrystallography.net

Consequently, the detailed analysis of bond lengths, bond angles, torsional angles, conformational preferences, intermolecular interactions, and any potential enantiomeric characterization as specified in the article outline cannot be performed at this time. The creation of the requested data tables is therefore not feasible.

While general principles of IR spectroscopy, X-ray crystallography, and chiroptical spectroscopy are well-established, applying these to "Sulfide, bis(2-(2-naphthoxy)ethyl)" without experimental data would be purely speculative and would not meet the required standard of a scientifically accurate and informative article.

Further research or the publication of experimental data by the scientific community is required before a detailed article on the spectroscopic and structural properties of this compound can be written.

Theoretical and Computational Chemistry of Bis 2 2 Naphthoxy Ethyl Sulfide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of organic compounds, including those with complex aromatic moieties like "Sulfide, bis(2-(2-naphthoxy)ethyl)".

The first step in the computational analysis of "Sulfide, bis(2-(2-naphthoxy)ethyl)" involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the flexible ethyl sulfide (B99878) linker connecting the two bulky naphthoxy groups, the molecule can adopt numerous conformations.

Table 1: Representative Torsional Angles in Bis(2-(2-naphthoxy)ethyl) Sulfide

| Torsional Angle | Description | Expected Range (degrees) |

| C(naphthyl)-O-C-C | Rotation around the ether linkage | 110-120 |

| O-C-C-S | Rotation within the ethyl chain | 60 (gauche), 180 (anti) |

| C-C-S-C | Rotation around the sulfide bond | ~90-100 |

Note: This table represents expected values based on general principles of organic chemistry and would be precisely determined through DFT calculations.

The electronic properties of "Sulfide, bis(2-(2-naphthoxy)ethyl)" are of significant interest. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and electronic transitions.

For aromatic systems like the naphthyl groups in this compound, the HOMO is typically a π-orbital delocalized over the aromatic rings. ed.ac.ukresearchgate.net The ether and sulfide linkages can also influence the localization of these orbitals. DFT calculations on naphthyl derivatives functionalized with electron-acceptor units have shown that the HOMO is often localized over the naphthyl unit and the bridging structure. ed.ac.uk In "Sulfide, bis(2-(2-naphthoxy)ethyl)", the HOMO is expected to be distributed across the naphthyl rings and potentially the sulfur atom, which has lone pairs of electrons. The LUMO, conversely, is anticipated to be a π*-antibonding orbital primarily located on the naphthyl groups. ed.ac.ukmdpi.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net A smaller gap generally implies higher reactivity. The analysis of molecular orbital properties is crucial for understanding the behavior of such polyaromatic compounds. researchgate.netresearchgate.net

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Trend/Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high, indicating electron-donating potential |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating electron-accepting potential |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, characteristic of polyaromatic compounds |

| Dipole Moment | Measure of the overall polarity of the molecule | Non-zero due to the ether and sulfide linkages |

Note: The values in this table are qualitative predictions based on the analysis of similar compounds and would be quantified by specific DFT calculations.

DFT calculations are an excellent tool for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands.

For "Sulfide, bis(2-(2-naphthoxy)ethyl)", the vibrational spectrum would be characterized by:

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching vibrations: From the ethyl groups, expected in the 2960-2850 cm⁻¹ range.

Aromatic C=C stretching vibrations: Characteristic of the naphthalene (B1677914) rings, appearing in the 1600-1400 cm⁻¹ region.

C-O-C ether stretching vibrations: Asymmetric and symmetric stretches, usually found between 1260 and 1000 cm⁻¹.

C-S sulfide stretching vibrations: Typically weak and found in the 800-600 cm⁻¹ range.

Computational studies on related molecules have demonstrated the accuracy of DFT in predicting vibrational spectra. chemrxiv.org

Computational Investigation of Reaction Mechanisms and Pathways

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

For any proposed reaction involving "Sulfide, bis(2-(2-naphthoxy)ethyl)", such as its synthesis or degradation, computational methods can be used to identify and characterize the structures of transition states and any reaction intermediates. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For instance, in the synthesis of ethers via the Williamson ether synthesis, the transition state involves a five-coordinate carbon atom as the nucleophilic attack occurs. masterorganicchemistry.com Similarly, reactions involving the sulfide group or the aromatic rings would proceed through specific transition states. Locating these structures computationally involves various algorithms that search for saddle points on the potential energy surface. The vibrational frequency analysis of a transition state structure will show one imaginary frequency, corresponding to the motion along the reaction coordinate.

These energy profiles are crucial for understanding the kinetics and thermodynamics of a reaction. For example, in a multi-step reaction, the rate-determining step is the one with the highest activation energy. Computational studies have been used to understand the enthalpy and entropy effects on reactivity and selectivity in various chemical transformations. nih.gov For a molecule like "Sulfide, bis(2-(2-naphthoxy)ethyl)", understanding its potential reaction pathways, such as cleavage of the ether or sulfide bonds, would be greatly aided by the elucidation of their respective energy profiles. libretexts.orgyoutube.com

Simulation of Solvent Effects on Reaction Energetics

No specific studies on the simulation of solvent effects on the reaction energetics of Sulfide, bis(2-(2-naphthoxy)ethyl) are currently available in the scientific literature. Such studies would be valuable for understanding how different solvent environments could influence its reactivity, stability, and potential reaction pathways.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

There are no published molecular dynamics (MD) simulation studies specifically investigating the conformational dynamics and solvent interactions of Sulfide, bis(2-(2-naphthoxy)ethyl). MD simulations would provide significant insights into the flexibility of the molecule, its preferred shapes in solution, and the nature of its interactions with surrounding solvent molecules.

Computational Analysis of Specific Molecular Interactions (excluding biological effects)

Detailed computational analyses of the specific non-covalent interactions within Sulfide, bis(2-(2-naphthoxy)ethyl) are not present in the current body of scientific literature.

Characterization of Hydrogen Bonding Networks

No research has been found that computationally characterizes the potential hydrogen bonding networks that could be formed by Sulfide, bis(2-(2-naphthoxy)ethyl). While the ether oxygens could potentially act as hydrogen bond acceptors, detailed theoretical studies are required to confirm and quantify such interactions.

Analysis of Pi-Stacking Interactions Involving Naphthyl Moieties

While the presence of two naphthyl moieties suggests the potential for intramolecular or intermolecular pi-stacking interactions, no computational studies have been published that specifically analyze these interactions for Sulfide, bis(2-(2-naphthoxy)ethyl). Such analyses would be crucial for understanding its supramolecular chemistry and aggregation behavior.

Theoretical Studies on Host-Guest Binding Motifs

There is no available research on the theoretical studies of host-guest binding motifs involving Sulfide, bis(2-(2-naphthoxy)ethyl). The flexible nature of the molecule and the presence of aromatic and ether functionalities could make it a candidate for host-guest chemistry, but this has not been explored computationally.

Reactivity and Mechanistic Investigations of Bis 2 2 Naphthoxy Ethyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfur atom in bis(2-(2-naphthoxy)ethyl) sulfide can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions are fundamental transformations that alter the electronic and steric properties of the molecule, offering pathways to new derivatives with potentially distinct chemical and physical characteristics. The oxidation state of the sulfur atom can be controlled by the choice of oxidant and reaction conditions. acs.org

The selective oxidation of bis(2-(2-naphthoxy)ethyl) sulfide to its corresponding sulfoxide, bis(2-(2-naphthoxy)ethyl) sulfoxide, requires mild and controlled oxidizing conditions to prevent over-oxidation to the sulfone. A common and effective method for this transformation is the use of one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂) in a suitable solvent like glacial acetic acid at room temperature. umass.edu This method is considered environmentally benign as the primary byproduct is water. umass.edu

Another widely used reagent for the synthesis of sulfoxides is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comnih.gov By carefully controlling the stoichiometry (using approximately one equivalent of m-CPBA), it is possible to achieve high yields of the sulfoxide. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at low temperatures (e.g., 0 °C) to enhance selectivity. masterorganicchemistry.com

The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the reaction is stopped once the starting sulfide has been consumed, thereby maximizing the yield of the sulfoxide derivative.

Table 1: Illustrative Conditions for the Controlled Oxidation to Sulfoxide

| Oxidizing Agent | Solvent | Temperature (°C) | Molar Ratio (Oxidant:Sulfide) | Typical Yield (%) |

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | 25 | 1.1 : 1 | >90 |

| m-CPBA | Dichloromethane | 0 | 1.0 - 1.2 : 1 | ~90 |

This table presents typical conditions for the selective oxidation of diaryl sulfides to sulfoxides and is illustrative for bis(2-(2-naphthoxy)ethyl) sulfide.

The complete oxidation of the sulfide moiety to the corresponding sulfone, bis(2-(2-naphthoxy)ethyl) sulfone, can be achieved by using a stoichiometric excess of a strong oxidizing agent. nih.gov For instance, reacting the sulfide with at least two equivalents of hydrogen peroxide, often at a slightly elevated temperature, will drive the reaction to completion, yielding the sulfone. nih.gov

Similarly, the use of two or more equivalents of m-CPBA will facilitate the full oxidation of the sulfide, first to the sulfoxide and subsequently to the sulfone. masterorganicchemistry.com The sulfone is generally more stable and less reactive than the sulfoxide, making its isolation straightforward once the reaction is complete.

Table 2: Illustrative Conditions for the Complete Oxidation to Sulfone

| Oxidizing Agent | Solvent | Temperature (°C) | Molar Ratio (Oxidant:Sulfide) | Typical Yield (%) |

| Hydrogen Peroxide (30%) | Acetic Acid | 40-60 | ≥ 2.2 : 1 | >85 |

| m-CPBA | Dichloromethane | 25 | ≥ 2.0 : 1 | >90 |

This table presents typical conditions for the oxidation of diaryl sulfides to sulfones and is illustrative for bis(2-(2-naphthoxy)ethyl) sulfide.

The development of chemoselective oxidation protocols is crucial when other sensitive functional groups are present in the molecule. For a molecule like bis(2-(2-naphthoxy)ethyl) sulfide, the primary concern is the selective oxidation of the sulfur atom without affecting the naphthyl rings. Metal-free oxidation systems, such as hydrogen peroxide in glacial acetic acid, are known for their high chemoselectivity in oxidizing sulfides to sulfoxides without attacking aromatic rings. umass.edu

Catalytic systems have also been developed to enhance selectivity and efficiency. For instance, certain metal catalysts can promote the selective oxidation of sulfides using hydrogen peroxide as the terminal oxidant under mild conditions. chemistrysteps.com While specific protocols for bis(2-(2-naphthoxy)ethyl) sulfide are not extensively documented, methods developed for other diaryl sulfides can be adapted. The choice of catalyst and reaction conditions can be fine-tuned to favor either the sulfoxide or the sulfone as the major product.

Nucleophilic and Electrophilic Reactivity Studies

The sulfur atom in bis(2-(2-naphthoxy)ethyl) sulfide is nucleophilic due to its lone pairs of electrons. masterorganicchemistry.com It can react with electrophiles, such as alkyl halides, in Sₙ2 reactions to form trialkylsulfonium salts. organicmystery.com This reactivity is a general characteristic of thioethers. organicmystery.com

The resulting sulfoxide and sulfone derivatives exhibit different reactivity at the sulfur center. The sulfoxide group is a versatile functional group that can act as a chiral auxiliary, participate in elimination reactions, and undergo further oxidation or reduction. The sulfone group, being at a higher oxidation state, is significantly less nucleophilic and more electron-withdrawing. It is generally a stable and unreactive moiety but can activate adjacent positions for certain reactions.

The naphthyl rings in bis(2-(2-naphthoxy)ethyl) sulfide are activated towards electrophilic aromatic substitution by the electron-donating alkoxy groups (-OCH₂CH₂-S-). stackexchange.com The directing effect of the 2-alkoxy substituent on the naphthalene (B1677914) ring generally favors substitution at the 1-position and to a lesser extent at the 3-position. However, the outcome of electrophilic aromatic substitution on naphthalene systems can be complex and is influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature. beilstein-journals.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid, or with milder nitrating agents. libretexts.org Friedel-Crafts acylation, typically performed with an acyl chloride and a Lewis acid catalyst like aluminum chloride, would be expected to introduce an acyl group onto the naphthyl rings. The bulky nature of the bis(2-(2-naphthoxy)ethyl) sulfide molecule may also introduce steric hindrance that influences the regioselectivity of these reactions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Naphthoxy Moiety

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 1-Nitro-2-naphthoxy derivative |

| Bromination | Br⁺ | 1-Bromo-2-naphthoxy derivative |

| Friedel-Crafts Acylation | RCO⁺ | 1-Acyl-2-naphthoxy derivative |

This table provides a predicted outcome based on the general principles of electrophilic aromatic substitution on 2-substituted naphthalenes.

Cleavage Reactions of Ether and Sulfide Bonds

General principles suggest that the ether and sulfide linkages within Sulfide, bis(2-(2-naphthoxy)ethyl) would be susceptible to cleavage under specific conditions. However, the absence of dedicated studies on this compound means that any discussion of reaction mechanisms, conditions, and resulting products would be purely speculative.

Acid-Catalyzed Ether Cleavage Mechanisms

The acid-catalyzed cleavage of ethers typically proceeds via S_N_1 or S_N_2 mechanisms, depending on the structure of the ether and the reaction conditions. The first step involves the protonation of the ether oxygen by a strong acid to form a better leaving group. For primary alkyl ethers, the reaction generally follows an S_N_2 pathway, where a nucleophile attacks the less sterically hindered carbon atom. In the case of Sulfide, bis(2-(2-naphthoxy)ethyl), the ether linkages are to an ethyl group, which is primary. Therefore, an S_N_2 mechanism would be anticipated. However, without experimental data, the specific acid catalysts, temperatures, and reaction rates for this particular substrate remain unknown.

Reductive and Oxidative Sulfide Bond Cleavage

The sulfide bond is susceptible to both reductive and oxidative cleavage. Reductive cleavage can often be achieved using various reducing agents, leading to the formation of thiols. Oxidative cleavage can yield sulfoxides or sulfones, depending on the oxidant and reaction conditions. The oxidation of thiols to disulfides is a related and well-studied process. The oxidation of sulfides can also be influenced by the presence of catalysts and the specific oxidizing agent used. For instance, naphthoquinones have been shown to catalytically oxidize hydrogen sulfide. However, no studies detailing the reductive or oxidative cleavage of the sulfide bond specifically within Sulfide, bis(2-(2-naphthoxy)ethyl) have been found.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and energy changes of chemical reactions. Such studies provide valuable data on activation energies, reaction constants, and equilibrium positions. Unfortunately, a search for kinetic or thermodynamic data related to the cleavage or other reactions of Sulfide, bis(2-(2-naphthoxy)ethyl) did not yield any specific results.

Stereochemical Aspects and Chiral Induction in Reactions (if applicable)

Investigations into the stereochemical outcomes of reactions are fundamental, particularly when chiral centers are involved or can be created. As Sulfide, bis(2-(2-naphthoxy)ethyl) is an achiral molecule, discussions of stereoselectivity would only be relevant if a reaction introduces a chiral center and proceeds in a stereoselective manner. No information regarding such reactions or any stereochemical studies involving this compound could be located.

No Specific Research Found on the Coordination Chemistry of Sulfide, bis(2-(2-naphthoxy)ethyl)

Despite a comprehensive search of available scientific literature, no specific research articles or detailed studies focusing on the coordination chemistry and ligand properties of the chemical compound Sulfide, bis(2-(2-naphthoxy)ethyl) could be identified. The chemical structure of this compound, with CAS number 40709-79-3, features a central sulfide linker connecting two ethyl chains, each terminating in a 2-naphthoxy group.

General principles of coordination chemistry suggest that this molecule has the potential to act as a multidentate ligand, utilizing the sulfur atom and the oxygen atoms of the naphthoxy groups as donor sites for metal coordination. The flexible ethyl chains would allow the ligand to adopt various conformations to accommodate different metal ion geometries. However, without specific research on this compound, any discussion of its coordination behavior remains speculative.

The search did yield information on related, but distinct, classes of compounds, including:

Complexes of other bis-sulfide or thioether ligands.

Coordination compounds containing naphthoxy-imine ligands.

General methodologies for the synthesis and spectroscopic characterization of transition metal complexes.

This body of literature provides a foundational understanding of how sulfide and naphthoxy moieties can participate in metal binding. For instance, thioether sulfur atoms are known to be soft donors, favoring coordination with softer metal ions. The naphthoxy groups, containing hard oxygen donors, could coordinate to a range of metal ions. The interplay between these different donor atoms could lead to interesting coordination modes and potentially catalytic activity.

However, in the absence of any dedicated studies on Sulfide, bis(2-(2-naphthoxy)ethyl), it is not possible to provide specific details on:

The design principles for its complexation with various metal ions.

Synthesized metal complexes derived from this specific ligand.

Its stoichiometric or catalytic behavior in chemical reactions.

Spectroscopic data (such as NMR or UV-Visible spectra) for any of its metal complexes.

Therefore, the requested article, with its detailed outline on the coordination chemistry of Sulfide, bis(2-(2-naphthoxy)ethyl), cannot be generated with scientific accuracy at this time due to the lack of available research data. Further experimental investigation into the synthesis and characterization of this compound and its metal complexes is required to elucidate its coordination chemistry and ligand properties.

Coordination Chemistry and Ligand Properties of Bis 2 2 Naphthoxy Ethyl Sulfide

Spectroscopic Characterization of Derived Metal Complexes

Single Crystal X-ray Diffraction of Complex Structures

Detailed structural information obtained from single crystal X-ray diffraction is paramount to understanding the coordination behavior of a ligand and the geometry of its metal complexes. Although no crystal structures for complexes of Sulfide (B99878), bis(2-(2-naphthoxy)ethyl) are publicly available, studies on analogous acyclic thioether-ether and related ligands provide valuable precedents.

For instance, the coordination of thioether-containing ligands to transition metals like palladium and copper has been well-established. In palladium(II) complexes with mixed thioether/oxa macrocyclic ligands, the metal center typically adopts a square-planar geometry, with the thioether sulfur atoms coordinating to the metal. nih.gov In such cases, the bond lengths and angles provide critical information about the electronic and steric interactions between the ligand and the metal.

A hypothetical palladium(II) chloride complex with an acyclic thioether-ether ligand, such as bis(2-phenoxyethyl)sulfide , would likely exhibit a similar square-planar coordination environment. The table below presents plausible crystallographic data for such a hypothetical complex, based on known structures of related compounds.

Hypothetical Crystallographic Data for a [PdCl₂(bis(2-phenoxyethyl)sulfide)] Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pd-S Bond Length (Å) | ~2.25 - 2.35 |

| Pd-Cl Bond Length (Å) | ~2.30 - 2.40 |

| S-Pd-S Bond Angle (°) | ~90 |

| Cl-Pd-Cl Bond Angle (°) | ~90 |

| Coordination Geometry | Square Planar |

This data is hypothetical and serves as an illustrative example based on known coordination complexes of similar ligands.

Catalytic Applications of Bis(2-(2-naphthoxy)ethyl) Sulfide-Metal Complexes

The presence of both soft (sulfur) and hard (oxygen) donor atoms in ligands like Sulfide, bis(2-(2-naphthoxy)ethyl) suggests their potential to form versatile metal complexes with interesting catalytic properties. Thioether ligands have been shown to be effective in a variety of palladium-catalyzed reactions. acs.org

Studies in Homogeneous Catalysis

Metal complexes with thioether-containing ligands are primarily employed in homogeneous catalysis, where the catalyst and reactants are in the same phase. researchgate.net This allows for milder reaction conditions and often higher selectivity compared to heterogeneous systems. Palladium complexes, in particular, have been extensively studied in cross-coupling reactions such as the Heck and Suzuki reactions. The electronic properties of the thioether ligand can significantly influence the catalytic activity.

Ligand Effects on Catalytic Activity, Selectivity, and Turnover Frequencies

The electronic and steric properties of thioether-ether ligands play a crucial role in determining the efficacy of a metal catalyst. The sulfur atom, being a soft donor, can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles. The ether oxygen atoms, being harder donors, may have weaker interactions with the metal but can influence the ligand's conformation and solubility.

In palladium-catalyzed C-H alkenylation, thioether ancillary ligands have been demonstrated to dramatically accelerate the reaction rate, in some cases by a factor of up to 800 compared to ligandless systems. acs.org This acceleration is attributed to a change in the reaction mechanism from a neutral to a more favorable cationic pathway upon thioether coordination. acs.org This also leads to altered site selectivity, favoring electronically controlled C-H activation. acs.org

The turnover number (TON) and turnover frequency (TOF) are key metrics for catalytic efficiency. While specific data for complexes of Sulfide, bis(2-(2-naphthoxy)ethyl) are unavailable, related systems provide an indication of potential performance. For example, in atroposelective C-H olefination, thioether-ligated palladium catalysts have achieved excellent enantioselectivities with good yields. nih.gov

Illustrative Catalytic Performance in a Hypothetical Heck Reaction

| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|---|---|

| [Pd(OAc)₂] + bis(2-phenoxyethyl)sulfide | Iodobenzene | Styrene | >95 | >1000 | >100 |

This data is illustrative and based on typical performance of analogous palladium/thioether catalyst systems.

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is essential for optimizing its performance. For palladium-catalyzed cross-coupling reactions involving thioether ligands, the catalytic cycle generally involves several key steps: oxidative addition, migratory insertion, and reductive elimination.

Kinetic studies on the C-H alkenylation of heteroarenes catalyzed by thioether-ligated palladium complexes have revealed that C-H bond cleavage is the turnover-limiting step. acs.org The thioether ligand facilitates this step by promoting a cationic pathway. acs.org In some atroposelective C-H olefination reactions, however, computational studies suggest that β-hydride elimination can be the rate-determining step. nih.gov The specific mechanism and rate-limiting step can be highly dependent on the substrates and the precise structure of the ligand and metal center.

A general mechanistic cycle for a Heck-type reaction catalyzed by a palladium complex with a thioether-ether ligand would likely involve the initial coordination of the alkene to the Pd(0) center, followed by oxidative addition of the aryl halide. Subsequent migratory insertion of the alkene into the Pd-aryl bond and β-hydride elimination would yield the product and a palladium hydride species. Finally, reductive elimination would regenerate the active Pd(0) catalyst.

Supramolecular Chemistry and Advanced Material Science Applications Non Biological of Bis 2 2 Naphthoxy Ethyl Sulfide

Supramolecular Self-Assembly Phenomena and Directed Aggregation

The molecular architecture of Sulfide (B99878), bis(2-(2-naphthoxy)ethyl) is conducive to self-assembly through a variety of non-covalent interactions. These interactions can lead to the formation of ordered, hierarchical structures, which are the foundation of many advanced materials.

Role of Naphthoxy Moieties in π-Stacking Interactions

The large, electron-rich naphthalene (B1677914) rings are the most prominent features of the molecule and are expected to play a crucial role in its self-assembly through π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the aromatic rings, are a primary driving force for the organization of many aromatic molecules in the solid state and in solution.

In analogous systems containing naphthyl groups, π-π stacking is a well-documented phenomenon that dictates the packing of molecules in crystals and the formation of aggregates in solution. For instance, studies on other bis-naphthyl derivatives have shown that the orientation of the naphthyl rings can lead to either face-to-face or offset stacking arrangements, with intermolecular distances typically in the range of 3.3 to 3.8 Å. The flexible thioether and ethyl spacers in Sulfide, bis(2-(2-naphthoxy)ethyl) allow the naphthoxy moieties to adopt conformations that maximize these favorable π-π interactions, potentially leading to the formation of one-dimensional stacks or more complex three-dimensional arrays. The strength and geometry of these interactions can be influenced by substituents on the naphthalene ring and the nature of the solvent.

However, it is also important to consider that in some crystal structures of related compounds, such as certain naphthoxazine derivatives with an ethylene (B1197577) spacer, traditional π-π stacking interactions are absent. nih.gov In such cases, other non-covalent forces may dominate the crystal packing.

Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

While π-π stacking is a major contributor to the self-assembly of Sulfide, bis(2-(2-naphthoxy)ethyl) , other non-covalent interactions also play a significant role. The ether oxygen atoms in the naphthoxy groups can act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors if present in the system.

The sulfur atom in the thioether linkage can also participate in non-covalent interactions, such as S···π and S···S interactions, which have been observed in other sulfur-containing compounds and can influence their packing and electronic properties.

Integration into Polymeric Structures and Networks

The bifunctional nature of Sulfide, bis(2-(2-naphthoxy)ethyl) , with its two naphthoxy end groups, makes it a promising candidate for incorporation into polymeric materials. It can potentially be used as a monomer for the synthesis of new polymers or as a cross-linking agent to modify the properties of existing polymers.

Monomer Design and Synthesis for Polymerization

Sulfide, bis(2-(2-naphthoxy)ethyl) can be envisioned as a monomer in several polymerization strategies. For instance, if the naphthalene rings are functionalized with reactive groups such as hydroxyl, amino, or carboxylic acid moieties, they can undergo step-growth polymerization to form polyesters, polyamides, or polyimides. The presence of the flexible thioether linkage in the polymer backbone would be expected to impart a degree of flexibility and potentially enhance solubility compared to fully rigid aromatic polymers.

Alternatively, the naphthoxy groups themselves could be involved in polymerization reactions. For example, oxidative coupling polymerization could potentially be used to link the naphthyl units together, forming a polymer with a conjugated backbone. The properties of the resulting polymer, such as its thermal stability, and optical and electronic properties, would be highly dependent on the nature of the linkages formed between the monomer units.

The general synthesis of poly(alkylene sulfide)s has been achieved through the reaction of dihaloalkanes with sodium sulfide, suggesting a potential synthetic route for polymers incorporating the thioether moiety. researchgate.net

Exploration of Cross-linking Reactions for Polymer Network Formation

The structure of Sulfide, bis(2-(2-naphthoxy)ethyl) also lends itself to applications as a cross-linking agent. Cross-linking is a crucial process for transforming linear polymers into three-dimensional networks, which generally exhibit enhanced mechanical strength, thermal stability, and chemical resistance.

If incorporated into a polymer matrix containing reactive sites, the naphthoxy groups of Sulfide, bis(2-(2-naphthoxy)ethyl) could participate in cross-linking reactions. For example, in a polymer with pendant electrophilic groups, the oxygen or sulfur atoms of the cross-linker could act as nucleophiles. Conversely, if the naphthyl rings are functionalized with groups like vinyl or acetylene, they could undergo addition polymerization with a suitable polymer backbone.

The use of bis-azides as crosslinkers has been reported in various polymeric systems, highlighting the potential for bifunctional molecules to create robust networks. nih.gov While not a bis-azide, the bifunctional nature of Sulfide, bis(2-(2-naphthoxy)ethyl) suggests its potential utility in similar cross-linking applications, where the two naphthoxy groups can connect different polymer chains.

Applications in Advanced Functional Materials

The unique combination of properties arising from the naphthoxy groups and the thioether linkage suggests that materials incorporating Sulfide, bis(2-(2-naphthoxy)ethyl) could have a range of advanced functional applications.

The presence of the large, polarizable naphthyl groups suggests that materials derived from this compound could exhibit interesting optical and electronic properties. For instance, polymers incorporating this monomer might have high refractive indices, making them suitable for applications in optical films and coatings. The potential for π-stacking also suggests that these materials could exhibit charge-transport properties, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research on other sulfur-containing polymers has shown their potential as active cathode materials in rechargeable batteries. uobaghdad.edu.iq

The thioether linkage can also impart specific functionalities. The sulfur atom can coordinate with metal ions, suggesting that polymers or networks containing this unit could be used for metal ion sensing or sequestration. Furthermore, the thioether group can be oxidized to sulfoxide (B87167) or sulfone, providing a handle to further modify the properties of the material post-synthesis.

Below is a table summarizing the potential properties and applications of materials derived from Sulfide, bis(2-(2-naphthoxy)ethyl) , based on the analysis of its structural features and comparison with related compounds.

| Property | Potential Application | Rationale |

| High Refractive Index | Optical films, lenses, coatings | Presence of large, polarizable naphthyl groups. |

| Luminescence | Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation of the naphthyl moieties. |

| Charge Transport | Organic Field-Effect Transistors (OFETs), photovoltaics | π-stacking of naphthyl groups can facilitate charge hopping. |

| Thermal Stability | High-performance polymers | Aromatic nature of the naphthyl groups. |

| Metal Ion Coordination | Sensors, catalysts, separation media | The thioether sulfur and ether oxygens can act as ligands for metal ions. |

| Chemical Modifiability | Tunable materials | The thioether can be oxidized to sulfoxide or sulfone to alter properties. |

It is important to note that while the theoretical potential of Sulfide, bis(2-(2-naphthoxy)ethyl) in these applications is significant, experimental validation is necessary to fully realize its capabilities in the field of advanced material science.

Investigation of Optical Properties for Material Applications (e.g., Luminescence)

No published studies were identified that specifically investigate the optical properties, such as luminescence, of "Sulfide, bis(2-(2-naphthoxy)ethyl)" for material applications. While molecules containing naphthyl groups can exhibit fluorescence and phosphorescence, the specific emission characteristics of this compound, including quantum yields and lifetimes, have not been reported.

Development as Chemo-Sensors and Probes (excluding biological sensing applications)

There is no available research on the development or application of "Sulfide, bis(2-(2-naphthoxy)ethyl)" as a chemosensor or probe for non-biological analytes. The thioether and naphthoxy moieties could potentially act as binding sites for various ions or molecules, but no studies have explored this potential.

Exploration in Smart Materials and Responsive Systems

The potential for "Sulfide, bis(2-(2-naphthoxy)ethyl)" to be incorporated into smart materials or responsive systems has not been explored in the scientific literature. The sulfide group can be sensitive to oxidative stimuli, and the naphthyl groups can participate in pi-stacking interactions, which are both properties that can be exploited in the design of responsive materials. However, no such research specific to this compound has been published.

Surface Chemistry and Thin Film Formation Studies

Adsorption Behavior and Interface Phenomena

No data exists on the adsorption behavior of "Sulfide, bis(2-(2-naphthoxy)ethyl)" on any surface or its interfacial properties.

Modification of Material Surfaces for Specific Functions

There are no documented instances of "Sulfide, bis(2-(2-naphthoxy)ethyl)" being used to modify material surfaces for specific functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.